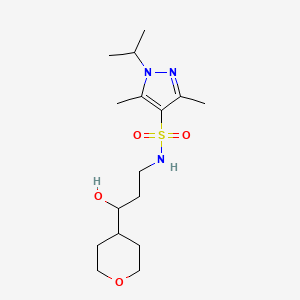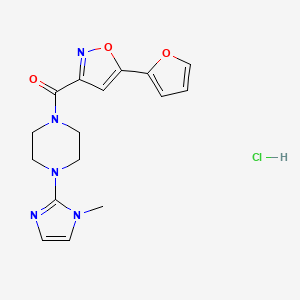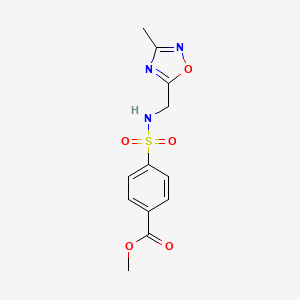
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride, also known as EMSAM, is a monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder. This compound has been extensively studied for its therapeutic potential and has shown promising results in preclinical and clinical studies.
Mechanism of Action
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is a selective and irreversible inhibitor of monoamine oxidase type A (MAO-A). MAO-A is an enzyme that breaks down monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride increases the levels of these neurotransmitters in the brain, which can improve mood and alleviate symptoms of depression.
Biochemical and Physiological Effects:
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has been shown to increase the levels of monoamine neurotransmitters in the brain, which can improve mood and alleviate symptoms of depression. The compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders. (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has been shown to have a long half-life, which allows for once-daily dosing.
Advantages and Limitations for Lab Experiments
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its therapeutic potential. The compound has also been shown to have a long half-life, which allows for once-daily dosing. However, (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is a selective and irreversible inhibitor of MAO-A, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride. One area of research is the development of new MAO inhibitors with improved selectivity and potency. Another area of research is the investigation of the neuroprotective effects of (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride and its potential use in the treatment of neurodegenerative disorders. Additionally, the use of (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride in combination with other antidepressants is an area of research that may lead to improved treatment outcomes.
Synthesis Methods
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is synthesized by the reaction of (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine with hydrochloric acid. The reaction takes place at low temperature and yields a white crystalline solid. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has been extensively studied for its therapeutic potential in the treatment of major depressive disorder. It has been shown to be effective in both preclinical and clinical studies. The compound has also been studied for its potential use in the treatment of other neuropsychiatric disorders, such as anxiety disorders and Parkinson's disease.
properties
IUPAC Name |
(1R,2S,3R)-3-ethoxy-2-methylsulfanylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c1-3-9-6-4-5(8)7(6)10-2;/h5-7H,3-4,8H2,1-2H3;1H/t5-,6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJGYLGITNCFBO-IXUZKAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1SC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H]([C@@H]1SC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2995040.png)
![Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2995041.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2995042.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol](/img/structure/B2995043.png)
![4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2995044.png)
![[3-(dibutylcarbamoyl)phenyl]boronic Acid](/img/structure/B2995045.png)
![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2995051.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2995059.png)


